molecular formula C22H28Cl2N4O B1669482 N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride CAS No. 1217195-61-3

N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride

Cat. No.: B1669482
CAS No.: 1217195-61-3
M. Wt: 435.4 g/mol
InChI Key: WWIFDJIOGCGSBS-IVKCLRODSA-N
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Biochemical Analysis

Biochemical Properties

CP 31398 Dihydrochloride interacts with the p53 protein, a key player in biochemical reactions related to cell cycle regulation and apoptosis . By stabilizing the active conformation of p53, CP 31398 Dihydrochloride restores the DNA-binding activity and apoptosis functionality of the p53 protein . This interaction plays a crucial role in preserving the activity of p53 as a tumor suppressor and transcription factor .

Cellular Effects

CP 31398 Dihydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by restoring the activity of the p53 protein, which can lead to cell cycle arrest and the induction of apoptosis . This can have a profound impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of CP 31398 Dihydrochloride involves its interaction with the p53 protein. CP 31398 Dihydrochloride stabilizes the active conformation of p53, thereby maintaining its activity as a transcription factor and tumor suppressor . This leads to the restoration of the DNA-binding activity and apoptosis functionality of the p53 protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CP 31398 Dihydrochloride can change over time. It has been observed that CP 31398 Dihydrochloride has a relatively long elimination half-life, which supports the achievement of plasma steady-state levels with a once-daily dosing regimen . It also exhibits a dramatically high volume of distribution, which is consistent with its tissue concentrations being much higher than corresponding plasma levels .

Dosage Effects in Animal Models

The effects of CP 31398 Dihydrochloride vary with different dosages in animal models. It has been observed that CP 31398 Dihydrochloride inhibits the growth of small human tumor xenografts in vivo

Transport and Distribution

CP 31398 Dihydrochloride exhibits a dramatically high volume of distribution, which is consistent with its tissue concentrations being much higher than corresponding plasma levels . It is accumulated in colon tumor tissues, albeit at lower concentrations than found in liver and skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP 31398 dihydrochloride involves several steps, starting with the preparation of the quinazoline core. The key steps include:

    Formation of the quinazoline ring: This is typically achieved through the cyclization of appropriate aniline derivatives with formamide or similar reagents.

    Introduction of the styryl group: This involves the reaction of the quinazoline intermediate with a styryl derivative, often through a Heck reaction or similar coupling reactions.

Industrial Production Methods

Industrial production of CP 31398 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

CP 31398 dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

CP 31398 dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CP 31398 dihydrochloride is unique in its ability to stabilize both wild-type and mutant p53 proteins, making it a versatile tool in cancer research. Its specific binding to p53 and the resultant activation of p53 target genes distinguish it from other p53 stabilizers .

Properties

IUPAC Name

N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O.2ClH/c1-26(2)16-6-15-23-22-19-7-4-5-8-20(19)24-21(25-22)14-11-17-9-12-18(27-3)13-10-17;;/h4-5,7-14H,6,15-16H2,1-3H3,(H,23,24,25);2*1H/b14-11+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIFDJIOGCGSBS-IVKCLRODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC(=NC2=CC=CC=C21)C=CC3=CC=C(C=C3)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCNC1=NC(=NC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431374
Record name CP 31398 Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217195-61-3
Record name CP 31398 Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride
Reactant of Route 3
N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride
Reactant of Route 5
N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride
Reactant of Route 6
N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride

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